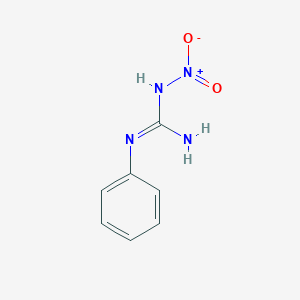

1-Nitro-2-phenylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-phenylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-7(10-11(12)13)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDUGAFSLWBJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328402 | |

| Record name | 1-nitro-2-phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-83-6 | |

| Record name | NSC25071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitro-2-phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 Nitro 2 Phenylguanidine

Intramolecular Cyclization Reactions of Nitroarylguanidines

Nitroarylguanidines, including 1-Nitro-2-phenylguanidine, are known to undergo intramolecular cyclization, a reaction of significant interest in the synthesis of heterocyclic compounds. This process is primarily driven by the interaction between the nitro group and the guanidine (B92328) moiety, leading to the formation of fused ring systems.

Formation of Benzo[e]researchgate.netchempap.orgcommonorganicchemistry.comtriazine Derivatives

The intramolecular cyclization of N-substituted 1-(2-nitrophenyl)guanidines, such as this compound, under basic conditions leads to the formation of substituted 3-amino-1,2,4-benzotriazine 1-oxides. researchgate.netchempap.org This reaction involves the participation of the ortho-nitro group and the guanidine side chain. Specifically, the cyclization of 2-phenyl-1-(2-nitrophenyl)guanidine, a close structural analog of this compound, yields 3-phenylamino-1,2,4-benzotriazine 1-oxide. researchgate.netchempap.org This transformation is a key method for the synthesis of the benzo[e] researchgate.netchempap.orgcommonorganicchemistry.comtriazine ring system, a scaffold found in various biologically active molecules.

Kinetic Studies of Nitroarylguanidine Cyclization

Kinetic studies on the cyclization of N-substituted 1-(2-nitrophenyl)guanidines, such as 2-phenyl-1-(2-nitrophenyl)guanidine, have been conducted to elucidate the reaction mechanism. researchgate.netchempap.org The reaction is typically carried out in an aqueous-ethanolic solution and its rate is dependent on the pH of the medium. researchgate.netchempap.org The cyclization follows pseudo-unimolecular kinetics and the rate constants are linearly dependent on the pH, indicating that the reaction is base-catalyzed. researchgate.netchempap.org

The rate of cyclization is influenced by the substituents on the guanidine nitrogen. For instance, the rate constants for the cyclization of 2-phenyl-1-(2-nitrophenyl)guanidine have been determined at various pH values.

| pH | k₁ (s⁻¹) x 10⁵ | k₂ (mol⁻¹ s⁻¹) x 10² |

|---|---|---|

| 10.50 | 1.10 | 3.48 |

| 10.75 | 1.95 | 3.47 |

| 11.00 | 3.47 | 3.47 |

| 11.25 | 6.17 | 3.47 |

| 11.50 | 10.96 | 3.47 |

Proposed Mechanistic Pathways for Cyclization Reactions

The base-catalyzed intramolecular cyclization of N-substituted 1-(2-nitrophenyl)guanidines is proposed to proceed through a multi-step mechanism. researchgate.netchempap.org The reaction is initiated by the deprotonation of the guanidine nitrogen by a base, forming a reactive anion. This is followed by a nucleophilic attack of the anionic nitrogen onto the nitrogen atom of the ortho-nitro group. Subsequent rearrangement and elimination of a hydroxide ion lead to the formation of the stable 3-amino-1,2,4-benzotriazine 1-oxide ring system. researchgate.netchempap.org

The key steps of the proposed mechanism are:

Deprotonation: A base abstracts a proton from the guanidine moiety, generating a negatively charged intermediate.

Intramolecular Nucleophilic Attack: The resulting anion attacks the electron-deficient nitrogen of the nitro group.

Ring Closure and Rearrangement: A cyclic intermediate is formed, which then undergoes rearrangement.

Elimination: A hydroxide ion is eliminated, leading to the final aromatic benzotriazine 1-oxide product.

This mechanism is supported by the kinetic data, which shows a first-order dependence on both the substrate and the hydroxide ion concentration. researchgate.netchempap.org

Reactions Involving the Nitro Moiety in Phenylnitroguanidines

The nitro group in this compound is a key functional group that significantly influences the molecule's reactivity. It can undergo various transformations, most notably reduction, and it also directs the regioselectivity of certain reactions.

Reductive Transformations of the Nitro Group

The nitro group of this compound can be reduced to an amino group under various conditions. Common reducing agents for the conversion of aromatic nitro compounds to amines include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), and metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid). commonorganicchemistry.comdavidpublisher.comwikipedia.org The reduction of this compound would be expected to yield 1-Amino-2-phenylguanidine.

Depending on the reducing agent and reaction conditions, other reduction products are also possible. For example, partial reduction can lead to the formation of nitroso or hydroxylamine intermediates. wikipedia.org

| Reagent | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Common and efficient method. commonorganicchemistry.com |

| Fe, HCl | Amine | Classical method, often used in industrial synthesis. |

| SnCl₂, HCl | Amine | Effective for reducing nitroarenes. |

| NaBH₄, catalyst | Amine | Milder conditions can sometimes be employed. davidpublisher.com |

| Zn, NH₄Cl | Hydroxylamine | Can be used for partial reduction. wikipedia.org |

Influence of the Nitro Group on Reaction Regioselectivity and Activity

The nitro group is a strong electron-withdrawing group, which has a profound effect on the reactivity and regioselectivity of the phenyl ring in this compound. Through its negative inductive (-I) and mesomeric (-M) effects, the nitro group deactivates the aromatic ring towards electrophilic substitution reactions. nih.govnih.gov This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, any electrophilic attack on the phenyl ring of this compound would be expected to occur at the meta position.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. nih.gov Nucleophiles can attack the carbon atoms bearing the nitro group or at other positions on the ring that are electronically activated. The presence of the nitro group can also influence the acidity of adjacent C-H bonds and the reactivity of other functional groups in the molecule. nih.gov For instance, the nitro group's ability to stabilize negative charge can facilitate reactions that proceed through anionic intermediates. nih.gov

Nucleophilic and Electrophilic Reactivity of the Guanidine Core

The guanidine core of this compound possesses both nucleophilic and electrophilic characteristics, a duality that governs its reaction mechanisms. The reactivity is significantly influenced by the electronic effects of the nitro and phenyl substituents.

Nucleophilic Character: The nitrogen atoms of the guanidine moiety are inherently nucleophilic due to the presence of lone pairs of electrons. The terminal amino group (-NH2) and the imino (=NH) group can act as nucleophiles, participating in reactions such as alkylation, acylation, and condensation. nih.gov For instance, in the related compound 1-amino-2-nitroguanidine (ANQ), the amino and hydrazino groups exhibit high electron density and are readily protonated or involved in nucleophilic substitutions. nih.gov In this compound, the nitrogen atom bonded to the phenyl group and the terminal amino/imino nitrogens are potential nucleophilic centers. The phenyl group, through resonance and inductive effects, modulates the electron density on the adjacent nitrogen, influencing its nucleophilicity compared to unsubstituted or alkyl-substituted nitroguanidines.

Electrophilic Character: The central carbon atom of the guanidine core is electrophilic. This character is significantly enhanced by the strong electron-withdrawing nature of the attached nitrimino group (-NHNO2). The delocalization of charge across the N-C-N system makes the central carbon susceptible to attack by strong nucleophiles. This electrophilicity is fundamental to the substitution reactions that guanidines undergo. The phenyl substituent further influences this electrophilicity; its aromatic ring can withdraw or donate electron density depending on the reaction conditions and the nature of the attacking species, thereby modulating the reactivity of the central carbon.

Investigating the Stability and Degradation Pathways of Phenylnitroguanidines

The stability of phenylnitroguanidines, including this compound, is a critical aspect of their chemical profile. While specific degradation studies on the phenyl derivative are not extensively documented, the degradation pathways of the parent compound, nitroguanidine (B56551) (NQ), have been thoroughly investigated under various conditions and provide a robust model for understanding the fate of its derivatives. researchgate.netresearchgate.net

Stability: Nitroguanidine is known to be stable in water and dilute acidic solutions under normal conditions. dtic.mil However, its degradation is accelerated by exposure to ultraviolet (UV) light, strong acids, alkaline conditions, and high temperatures. dtic.milarizona.eduat.ua It is expected that this compound would exhibit similar stability, with the phenyl group potentially introducing additional degradation pathways, such as reactions involving the aromatic ring (e.g., hydroxylation).

Degradation Pathways:

Photolytic Degradation: Exposure to UV radiation is a significant pathway for nitroguanidine degradation. dtic.mil Irradiation of aqueous solutions of nitroguanidine leads to its transformation into several products, including guanidine, nitrate (B79036), nitrite, cyanamide (B42294), cyanoguanidine, urea (B33335), and ammonium (B1175870). arizona.edu The toxicity of nitroguanidine solutions has been observed to increase following UV exposure, suggesting the formation of more potent degradation products like nitrosoguanidine. researchgate.netnih.gov

Hydrolysis (Acidic and Basic):

Under acidic conditions , nitroguanidine is relatively stable, requiring a large excess of strong acid to induce degradation. dtic.mil In concentrated sulfuric acid, it decomposes to produce nitrous oxide (N2O), carbon dioxide (CO2), and ammonia (NH3). at.ua

Basic hydrolysis occurs more readily, particularly at a pH of 10 or above. dtic.mil The reaction under alkaline conditions is subject to specific base catalysis and yields gaseous products, primarily nitrous oxide and ammonia. dtic.mil

Thermal Decomposition: When heated, nitroguanidine decomposes to form a mixture of gaseous and solid products. nih.gov The primary gaseous products identified are nitrous oxide, ammonia, and water, with some carbon dioxide also being formed. nih.govdtic.mil The solid residue can include compounds like melamine and ammeline. uri.edu

The degradation of the nitroguanyl moiety in this compound is expected to follow these established pathways. The presence of the phenyl group could, however, alter the rates of these reactions and introduce new transformation routes involving the aromatic ring.

| Condition | Identified Degradation Products | Reference |

|---|---|---|

| Photolytic (UV Irradiation) | Guanidine, Nitrate, Nitrite, Cyanamide, Cyanoguanidine, Urea, Ammonium, Nitrosoguanidine | arizona.eduresearchgate.net |

| Concentrated Acid (H₂SO₄) | Nitrous Oxide (N₂O), Carbon Dioxide (CO₂), Ammonia (NH₃) | at.ua |

| Basic Hydrolysis (pH ≥ 10) | Nitrous Oxide (N₂O), Ammonia (NH₃) | dtic.mil |

| Thermal Decomposition | Nitrous Oxide (N₂O), Ammonia (NH₃), Water (H₂O), Carbon Dioxide (CO₂), Melamine, Ammeline | nih.govdtic.miluri.edu |

Structural Characterization and Advanced Analytical Techniques for Phenylnitroguanidines

Spectroscopic Methods for Elucidating Phenylnitroguanidine Structure

Spectroscopic techniques are indispensable tools for the detailed characterization of 1-Nitro-2-phenylguanidine, offering comprehensive information on its structural framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise connectivity of atoms and the conformational dynamics of molecules in solution. copernicus.orgcopernicus.org For this compound, both ¹H and ¹³C NMR would provide critical data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the protons of the guanidine (B92328) moiety. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the guanidine substituent. stackexchange.com Typically, protons on an aromatic ring appear in the range of 6.5-8.5 ppm. compoundchem.com The protons attached to the nitrogen atoms of the guanidine group would likely appear as broad signals due to quadrupole effects and chemical exchange, with their chemical shifts being sensitive to solvent and temperature. nih.govnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. The carbon atoms of the phenyl ring would resonate in the aromatic region (typically 120-150 ppm). The ipso-carbon attached to the nitro group would be significantly deshielded. stackexchange.com The guanidinium (B1211019) carbon is expected to have a characteristic chemical shift, likely in the range of 155-165 ppm, which is typical for this functional group. researchgate.net

Conformational analysis of this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the phenyl ring relative to the nitroguanidine (B56551) group. mdpi.com The presence of restricted rotation around the C-N bond connecting the phenyl group to the guanidine moiety could lead to the observation of distinct rotamers at low temperatures. copernicus.orgcopernicus.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons (ortho, meta, para) | 7.0 - 8.5 | The exact positions will depend on the electronic effects of the nitroguanidine group. |

| Guanidine N-H Protons | 5.0 - 9.0 (broad) | Highly dependent on solvent, concentration, and temperature. |

| Aromatic Carbons | 120 - 150 | Includes signals for ortho, meta, and para carbons. |

| Guanidine Carbon (C=N) | 155 - 165 | Characteristic chemical shift for the central carbon of a guanidine group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Nitroguanidine Structures

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its characteristic vibrational modes. researchgate.net These methods are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro and guanidine functionalities. The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net The N-H stretching vibrations of the guanidine moiety would appear as broad bands in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the guanidine group is expected to be observed in the 1600-1680 cm⁻¹ region. at.ua Bending vibrations for the N-H bonds would likely be found around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. nih.gov The vibrations of the phenyl ring, such as the ring breathing mode, are also typically strong in Raman spectra.

Characteristic Vibrational Frequencies for this compound

This table presents expected vibrational frequencies based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong | Weak |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong | Strong |

| Guanidine (N-H) | Stretching | 3200 - 3500 | Medium-Strong, Broad | Medium |

| Guanidine (C=N) | Stretching | 1600 - 1680 | Strong | Medium |

| Phenyl Ring | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) and other small neutral molecules. nist.gov The guanidine portion of the molecule could also undergo characteristic fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, with the chemical formula C₇H₈N₄O₂, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 181.0720. doi.orgcornell.eduunescochairnapoli.it This high level of accuracy is crucial for confirming the molecular identity and distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would reveal characteristic fragment ions, further confirming the structure. nih.govnih.gov

Expected Fragmentation Pattern of this compound in MS

This table outlines plausible fragmentation pathways and resulting ions.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |

| 181 ([M+H]⁺) | C₇H₈N₃⁺ | HNO₂ | Loss of nitrous acid. |

| 181 ([M+H]⁺) | C₆H₅NHCNH₂⁺ | HN₂O₂ | Fragmentation of the nitroguanidine moiety. |

| 181 ([M+H]⁺) | C₆H₅NH₂⁺ | CH₂N₂O₂ | Cleavage of the guanidine group. |

| 181 ([M+H]⁺) | C₆H₅⁺ | CH₃N₄O₂ | Loss of the nitroguanidine side chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the phenyl ring and the nitro group. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. rsc.org The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. iu.edu Nitroaromatic compounds often show a characteristic absorption band in the range of 250-300 nm. rsc.org Additionally, n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group may be observed as weaker absorption bands at longer wavelengths. at.ua The guanidine group itself does not have strong absorptions in the near-UV region. The solvent can influence the position and intensity of the absorption bands. nist.gov

Expected Electronic Transitions for this compound

This table summarizes the likely electronic transitions and their approximate absorption regions.

| Transition Type | Chromophore | Expected λmax (nm) | Typical Molar Absorptivity (ε) |

| π → π | Phenyl Ring | 200 - 250 | High |

| π → π | Nitroaromatic System | 250 - 300 | Moderate to High |

| n → π* | Nitro Group | > 300 | Low |

Chromatographic Separation Techniques for Phenylnitroguanidine Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. nih.govnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. uv.es The retention of this compound on the column will depend on its polarity; more polar compounds elute earlier. obrnutafaza.hrnih.gov The presence of the polar nitro and guanidine groups suggests that it will have a moderate retention time under typical RP-HPLC conditions. The elution can be optimized by adjusting the composition of the mobile phase. pitt.edu

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. cdc.gov The purity of a sample of this compound can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. unimi.itresearchgate.net

Typical RP-HPLC Parameters for the Analysis of this compound

This table provides a hypothetical set of starting conditions for method development.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile (or Methanol) with a possible additive like formic acid to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 270 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a versatile, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary screening of compound mixtures. documentsdelivered.com In the synthesis of this compound, TLC is instrumental for qualitatively tracking the consumption of starting materials and the concurrent formation of the desired product. This allows for the real-time optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

Due to the potential lack of a strong UV chromophore in all reactants and products, visualization of the separated spots on the TLC plate often requires the use of chemical staining agents. General-purpose reagents, such as sulfuric acid followed by heating, can be used to char the organic compounds, rendering them as visible black spots. researchgate.net For more specific detection of nitro-containing compounds, chromogenic reagents can be employed. For instance, in the analysis of related nitroaromatic explosives, diphenylamine (B1679370) (DPA) has been used as a chromogenic reagent, producing a characteristic orange-brown color. mdpi.com Another approach involves the chemical reduction of the nitro group on the TLC plate to a primary amine, which can then be diazotized and coupled with a reagent like β-naphthol to yield a brightly colored azo dye, a method successfully used for detecting nitrobenzene (B124822). ijcps.org

The selection of an appropriate mobile phase (eluent) is critical to achieve clear separation between the starting materials, intermediates, and the final this compound product. The polarity of the solvent system is adjusted to ensure differential migration of the components up the stationary phase, typically silica (B1680970) gel.

Table 1: Illustrative TLC Parameters for Analysis of Nitro-Compounds

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Stationary Phase | A thin layer of adsorbent material coated on a plate. | Silica gel G | ijcps.org |

| Mobile Phase | A solvent or solvent mixture that moves up the plate. | Benzene (B151609):Acetone (9:1) | ijcps.org |

| Visualization | Method to detect separated, colorless spots. | Stannous chloride reduction followed by diazotization and coupling with β-naphthol. | ijcps.org |

| Application | Purpose of the chromatographic separation. | Reaction monitoring, purity assessment, and screening. | documentsdelivered.com |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that bridges the gap between gas chromatography and high-performance liquid chromatography. It is particularly advantageous for the analysis and purification of compounds that are thermally labile or lack the volatility for GC, and for separations that are challenging for HPLC. chemrxiv.org Phenylnitroguanidines, which can be polar and complex, are suitable candidates for SFC analysis.

The most common mobile phase in SFC is supercritical carbon dioxide (CO₂), which is valued for being non-toxic, inexpensive, and environmentally friendly. chromatographyonline.com The solvating power of supercritical CO₂ can be fine-tuned by adjusting pressure and temperature. To elute more polar compounds like this compound, a polar organic solvent, known as a modifier (e.g., methanol, ethanol), is typically added to the CO₂ mobile phase. chromatographyonline.com This allows for the effective separation of a wide range of analytes, from nonpolar to very polar. researchgate.net SFC has been successfully applied to the analysis of related energetic materials, including nitroaromatics and nitramines, demonstrating its utility for this class of compounds. dtic.mil The high resolution and short analysis times associated with SFC make it a valuable tool for both analytical-scale impurity profiling and preparative-scale purification of phenylnitroguanidines. chemrxiv.org

Table 2: Key Parameters in Supercritical Fluid Chromatography

| Parameter | Role in Separation | Common Choices/Conditions | Reference |

|---|---|---|---|

| Mobile Phase | Carrier fluid that dissolves and transports the sample. | Supercritical Carbon Dioxide (CO₂) | chromatographyonline.comdtic.mil |

| Modifier | Polar co-solvent added to increase elution strength for polar analytes. | Methanol, Ethanol, Isopropanol | chromatographyonline.com |

| Stationary Phase | Column packing material that interacts with analytes to effect separation. | 2-ethylpyridine, Diol, Diethylaminopropyl (DEAP) | chromatographyonline.com |

| Back Pressure | Maintains the supercritical state of the mobile phase. | Typically >73.8 bar for CO₂ | dtic.mil |

| Temperature | Affects fluid density and analyte solubility. | Typically >31.1 °C for CO₂ | dtic.mil |

Hyphenated Analytical Techniques for Comprehensive Phenylnitroguanidine Characterization

Hyphenated analytical techniques, which involve the direct coupling of a separation method with a spectroscopic detection method, are indispensable for the unambiguous characterization of chemical compounds. ajpaonline.com These integrated systems provide a wealth of information, allowing for the separation of complex mixtures and the definitive identification of each component in a single analysis. ijnrd.org

For the comprehensive characterization of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique. An LC system, such as HPLC or UPLC, first separates the sample mixture, after which the eluent is directed into a mass spectrometer. The MS detector provides two critical pieces of information: the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion, and structural information from the fragmentation patterns of the molecule. researchgate.net The development of sensitive LC-MS/MS (tandem mass spectrometry) methods has enabled the detection and quantification of related compounds like nitroguanidine at trace levels (parts-per-billion) in complex environmental samples. nih.gov Such a technique would be directly applicable to phenylnitroguanidines for impurity profiling and structural confirmation. Other hyphenated techniques like GC-MS, LC-NMR, and LC-FTIR also offer powerful capabilities for structural elucidation. actascientific.com

Table 3: Overview of Hyphenated Techniques for Compound Characterization

| Technique | Separation Principle | Detection Principle | Information Gained | Reference |

|---|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation of components, molecular weight, structural fragments. | researchgate.net |

| GC-MS | Gas Chromatography | Mass Spectrometry | Separation of volatile components, molecular weight, structural fragments. | ajpaonline.com |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Separation of components, detailed 3D molecular structure. | researchgate.net |

| TLC-QCL | Thin-Layer Chromatography | Quantum Cascade Laser Spectroscopy | On-plate separation and infrared spectroscopic identification. | mdpi.com |

Characterization of Synthetic Intermediates and Side Products in Phenylnitroguanidine Synthesis

The synthesis of this compound can potentially generate a variety of impurities, including unreacted starting materials, synthetic intermediates, isomers, and degradation products. The reactivity of related compounds like 1-amino-2-nitroguanidine, which can undergo reactions such as reduction, acylation, and cyclization, suggests that analogous side reactions could occur during the synthesis of phenyl-substituted derivatives. nih.gov The complete characterization of the final product requires the detection, identification, and quantification of these process-related substances.

The analytical techniques described previously are essential for this task. TLC is the first line of analysis, providing a quick visual assessment of the reaction mixture's complexity. researchgate.net SFC, with its high resolving power, is ideal for separating the target compound from structurally similar impurities that may be difficult to resolve using conventional HPLC. researchgate.net

Ultimately, hyphenated techniques like LC-MS/MS are crucial for the definitive structural elucidation of unknown intermediates and side products. By providing precise molecular weight and fragmentation data, LC-MS allows researchers to deduce the structures of these minor components, leading to a more thorough understanding of the reaction mechanism and helping to refine the synthetic process to improve the purity and yield of the final product. nih.gov

Table 4: Analytical Strategy for Impurity Characterization

| Analytical Task | Primary Technique(s) | Rationale |

|---|---|---|

| Detection of Impurities | Thin-Layer Chromatography (TLC) | Rapid, qualitative screening to determine the number of components in a mixture. |

| Separation of Impurities | Supercritical Fluid Chromatography (SFC), HPLC | High-resolution separation of the main product from structurally similar side products. |

| Identification of Impurities | Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight and fragmentation data for unambiguous structural identification. |

Computational Chemistry and Molecular Modeling Studies of 1 Nitro 2 Phenylguanidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the electronic behavior and geometric parameters of 1-Nitro-2-phenylguanidine.

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to predict the molecular geometry and conformational preferences of molecules. ufms.brnih.gov For this compound, these methods can determine the most stable three-dimensional arrangement of its atoms by finding the minimum energy structure on the potential energy surface.

Table 1: Predicted Geometrical Parameters of a Guanidine (B92328) Derivative Calculated for 2-(1-Phenylethylideneamino)guanidine using DFT at the B3LYP/6-311+G(d,p) level.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (guanidine) | 1.35 - 1.40 | - |

| C=N (guanidine) | 1.29 | - |

| N-H | 1.01 - 1.02 | - |

| C-N-C | - | 118 - 125 |

| N-C-N | - | 115 - 122 |

| H-N-C | - | 110 - 120 |

Data sourced from a computational study on a related guanidine compound to illustrate typical bond lengths and angles. dergipark.org.tr

The guanidine group is well-known for exhibiting tautomerism, where protons can migrate between the nitrogen atoms, leading to different isomers. In the case of this compound, the phenylguanidine subunit can exist in several tautomeric forms, which can be investigated using computational methods. researchgate.net Studies on related guanidine derivatives have shown that the relative stability of tautomers is influenced by both the electronic properties of the substituents and the potential for intramolecular and intermolecular hydrogen bonding. researchgate.net

For instance, in 2-hydrazono-3-phenylquinazolin-4(3H)-ones, ¹⁵N NMR studies combined with computational analysis revealed a preference for the imino tautomer over the amino tautomer in solution. researchgate.net Similarly, DFT calculations can predict the relative energies of the possible tautomers of this compound, identifying the most predominant species under different conditions. The equilibrium between these tautomers is often enthalpy-driven, with less polar forms being favored in nonpolar solvents. mdpi.com

The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, facilitating intramolecular charge transfer. dergipark.org.trirjweb.com

Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide insights into the charge distribution across the molecule. dergipark.org.trniscpr.res.in In related compounds like 2-(1-Phenylethylideneamino)guanidine, DFT calculations have shown that nitrogen atoms typically carry significant negative charges, while hydrogen atoms attached to them are positively charged, indicating the presence of N-H...N intramolecular interactions. dergipark.org.tr The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the charge distribution in this compound, creating electron-deficient and electron-rich regions, which can be visualized using Molecular Electrostatic Potential (MEP) maps. dergipark.org.tr

Table 2: Frontier Molecular Orbital Energies and Related Properties Calculated for a thiazole (B1198619) derivative using DFT at the B3LYP/6-311G(d,p) level.

| Property | Value (eV) |

| EHOMO | -5.5293 |

| ELUMO | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

| Chemical Potential (µ) | -3.17975 |

| Global Hardness (η) | 2.34955 |

Data from a computational study on a related heterocyclic compound to illustrate the application of HOMO-LUMO analysis. irjweb.com

Table 3: Selected Mulliken Atomic Charges Calculated for a thiazole derivative using DFT at the B3LYP/6-311G(d,p) level.

| Atom | Charge (e) |

| N5 | -0.428 |

| C13 | -0.344 |

| N2 | -0.371 |

| S12 | 0.311 |

| C1 | 0.201 |

Data from a computational study on a related heterocyclic compound to demonstrate typical charge distributions. irjweb.com

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions over time. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape in different environments, such as in aqueous solution or in the solid state. researchgate.net These simulations can reveal how the molecule interacts with solvent molecules, including the formation and dynamics of hydrogen bonds. researchgate.netnih.gov For example, MD simulations of nitrobenzene (B124822) in supercritical water have been used to study diffusion coefficients and radial distribution functions, providing insights into solute-solvent interactions at various conditions. researchgate.net Such simulations for this compound could elucidate its hydration shell structure and the dynamics of its interactions with surrounding water molecules. mdpi.com

Theoretical Studies of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the structure and properties of molecular crystals and solvated molecules. For this compound, both intermolecular and intramolecular non-covalent interactions are significant.

Intramolecularly, hydrogen bonds can form between the N-H groups of the guanidine moiety and the oxygen atoms of the nitro group, which can stabilize specific conformations. researchgate.net The planarity of the molecule can be influenced by the balance between these attractive interactions and steric repulsion. researchgate.net

Intermolecularly, in the solid state, this compound molecules can interact through a network of hydrogen bonds involving the N-H donors of the guanidine group and the nitro group acceptors of neighboring molecules. nih.gov Additionally, π-π stacking interactions between the phenyl rings can contribute to the stability of the crystal lattice. Studies on related nitrobenzene derivatives have shown that intermolecular forces in crystals can lead to a twisting of the nitro group out of the plane of the benzene (B151609) ring. mdpi.com Depolarized hyper-Rayleigh scattering has also been used to investigate intermolecular interactions in liquid nitrobenzene. nih.gov

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties.

For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) spectra. nih.gov The calculated frequencies and intensities can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearcher.life A comparison between calculated and experimental chemical shifts can help in the structural elucidation and conformational analysis of the molecule in solution. nih.govscispace.com

The electronic absorption (UV-Vis) spectrum of this compound can be simulated using time-dependent DFT (TD-DFT) or multireference methods like MS-CASPT2. rsc.orguni-muenchen.de These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which helps in assigning the observed absorption bands to specific electronic excitations, such as n→π* or π→π* transitions. rsc.orguni-muenchen.de Studies on nitroaromatic compounds have shown that the position and intensity of the absorption maxima are highly dependent on the molecular structure. iu.edu

In Silico Approaches for Understanding the Chemical Behavior of Nitroguanidine (B56551) Analogues

Computational chemistry offers a powerful lens for understanding the chemical behavior of nitroguanidine and its analogues at the molecular level. In silico methods, such as density functional theory (DFT) and other quantum chemical approaches, are employed to investigate various properties of these energetic materials, including their tautomeric forms, stability, and electronic characteristics.

For the parent compound, nitroguanidine (NQ), theoretical studies have focused on its tautomeric properties in both the gas phase and in aqueous solution. researchgate.net These computational models help to predict the most stable forms of the molecule and provide insights into its physical and chemical properties. researchgate.net Electronic properties such as dipole moment, electron affinity, ionization potential, and charge distribution can be estimated, offering a deeper understanding of the molecule's reactivity. researchgate.net Furthermore, computational methods can be used to calculate properties like pKa and pKb, which are crucial for understanding the acid-base behavior of nitroguanidine in different environments. researchgate.net

DFT investigations are also utilized to explore the reaction mechanisms of guanidine derivatives. For example, studies on the reactivity of guanidinium (B1211019) salts in tandem aza-Michael addition and intramolecular cyclization reactions use computational methods to map out the energy landscapes of possible reaction pathways. mdpi.com This allows for the interpretation of product distributions and the relative stabilities of different tautomers and isomers. mdpi.com

The substituent effects on the basicity (pKa) of aryl guanidines have also been a focus of computational studies. rsc.org By correlating calculated bond lengths with experimental pKa values, predictive models can be developed. rsc.org These models help in understanding how the electronic properties of the aryl substituent influence the basicity of the guanidine core.

Structure Activity Relationship Sar and Derivative Research for Phenylnitroguanidines

Design and Synthesis of N-Nitro-N'-substituted Phenylguanidine Analogues

The synthesis of N-nitro-N'-substituted phenylguanidine analogues is a cornerstone of SAR studies, enabling the systematic evaluation of how different structural motifs impact the molecule's properties. A common synthetic approach involves the reaction of a substituted aniline (B41778) with a guanylating agent. For instance, the reaction of various anilines with carbodiimides, catalyzed by zinc ethoxide, provides a versatile route to a range of phenyl-guanidine derivatives. This method allows for the introduction of diverse substituents onto the phenyl ring, facilitating a broad investigation of their effects.

Another established method for the synthesis of guanidines is the reaction of amines with guanylating agents like carbodiimides, thioureas, or cyanamides. researchgate.net The synthesis of more complex guanidine (B92328) structures can be achieved through multi-step sequences. For example, the guanylation of para-aminophenol can be followed by benzylation to introduce further diversity into the molecular structure.

The design of these analogues is often guided by the desire to probe specific electronic and steric effects. By systematically varying the substituents on the phenyl ring—from electron-donating to electron-withdrawing groups—and altering the substitution pattern (ortho, meta, para), researchers can meticulously map the electronic landscape of the molecule and its influence on chemical behavior.

Impact of Substituents on Chemical Reactivity and Stability Profiles

The nature and position of substituents on the phenyl ring of phenylnitroguanidines exert a significant influence on their chemical reactivity and stability. This can be quantitatively assessed using tools like the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ) and a reaction constant (ρ). wikipedia.orgpharmacy180.com The Hammett plot, a graph of log(k/k₀) versus σ, can reveal the sensitivity of a reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. utexas.edu

For phenylnitroguanidines, electron-withdrawing substituents on the phenyl ring are expected to increase the acidity of the N-H protons of the guanidine group and enhance the electrophilicity of the guanidinium (B1211019) carbon. Conversely, electron-donating groups would have the opposite effect. These electronic perturbations directly impact the compound's reactivity in various chemical transformations.

Table 1: Predicted Impact of Phenyl Substituents on Phenylnitroguanidine Properties

| Substituent (Position) | Electronic Effect | Predicted Impact on Reactivity | Predicted Impact on Stability |

| -NO₂ (para) | Strong Electron-Withdrawing | Increased | Decreased |

| -CN (para) | Strong Electron-Withdrawing | Increased | Decreased |

| -Cl (para) | Weak Electron-Withdrawing | Slightly Increased | Slightly Decreased |

| -H | Neutral | Baseline | Baseline |

| -CH₃ (para) | Weak Electron-Donating | Slightly Decreased | Slightly Increased |

| -OCH₃ (para) | Strong Electron-Donating | Decreased | Increased |

This table represents predicted trends based on general principles of physical organic chemistry.

Guanidine Core Modifications and Their Influence on Chemical Properties

For example, the introduction of additional alkyl or aryl groups on the guanidine nitrogens can alter the steric environment around the core, potentially hindering or facilitating certain reactions. Such modifications can also influence the delocalization of the positive charge in the protonated form (guanidinium ion), thereby affecting its pKa.

The synthesis of molecules with modified guanidine cores often requires bespoke synthetic strategies. researchgate.net These modifications can lead to compounds with unique chemical properties, expanding the chemical space of phenylnitroguanidines and enabling the development of molecules with novel functionalities.

Nitro Group Substituent Effects on Chemical Transformations

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the chemical transformations of the phenylnitroguanidine molecule. nih.gov Its presence deactivates the aromatic ring towards electrophilic substitution reactions by withdrawing electron density through both inductive and resonance effects. wikipedia.org This deactivation makes further substitution on the phenyl ring more difficult and directs incoming electrophiles to the meta position.

Furthermore, the nitro group itself can participate in a variety of chemical reactions. The most common transformation is its reduction to an amino group (-NH₂), which can be achieved using various reducing agents. libretexts.org This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, dramatically altering the electronic properties of the molecule. This amino group can then serve as a handle for further functionalization.

The strong electron-withdrawing nature of the nitro group also increases the acidity of adjacent C-H bonds, a property that can be exploited in certain synthetic transformations. nih.gov

Aromatic Ring Substitution Patterns and Their Electronic and Steric Effects

The substitution pattern on the aromatic ring of phenylnitroguanidines is a critical determinant of their chemical properties, governed by a combination of electronic and steric effects.

Electronic Effects: As discussed previously, the electronic nature of the substituents (electron-donating or electron-withdrawing) and their position (ortho, meta, or para) dictate the electron density distribution within the aromatic ring and the guanidine moiety. utexas.edu These effects are additive and can be used to fine-tune the reactivity of the molecule. For instance, a phenyl ring bearing multiple electron-withdrawing groups will render the guanidine group significantly more acidic compared to one with electron-donating groups.

Steric Effects: The size of the substituents on the aromatic ring can introduce steric hindrance, which can influence reaction rates and, in some cases, even alter reaction pathways. Large, bulky substituents in the ortho position can sterically shield the guanidine group, potentially hindering its interaction with other molecules. This steric hindrance can also influence the conformation of the molecule, affecting the alignment of orbitals and, consequently, the electronic communication between the phenyl ring and the guanidine core. The interplay between electronic and steric effects is complex and often requires careful experimental and computational studies to fully elucidate. rsc.orgrsc.org

Applications of 1 Nitro 2 Phenylguanidine in Advanced Organic Synthesis

Utility as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

The guanidine (B92328) functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov 1-Nitro-2-phenylguanidine could serve as a key starting material in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines. Furthermore, the guanidine core is suitable for constructing other heterocyclic systems like triazines and imidazoles.

The presence of the nitro group adds another layer of synthetic utility. As a strong electron-withdrawing group, it can influence the regioselectivity of cyclization reactions. More importantly, the nitro group can be chemically reduced to an amino group. This transformation would yield a phenylguanidine derivative with an additional nucleophilic site, opening pathways for the synthesis of more complex, fused heterocyclic systems. The synthesis of nitrogen-based heterocycles is a cornerstone of pharmaceutical development, with a majority of FDA-approved small-molecule drugs containing such scaffolds. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Resulting Heterocycle | Potential Significance |

| β-Diketones | Substituted Pyrimidines | Core structures in pharmaceuticals |

| α,β-Unsaturated Ketones | Dihydropyrimidines | Biologically active compounds |

| α-Haloketones | Imidazoles | Important pharmacophores mdpi.com |

| After reduction of NO₂ | Fused Heterocycles | Access to novel chemical space |

Building Block for the Chemical Synthesis of Complex Guanidine-Bearing Molecules

The guanidine moiety is a critical pharmacophore found in numerous natural products and clinically used drugs. mdpi.com this compound acts as a valuable scaffold, providing a phenylated guanidine core that can be further elaborated. The nitro group serves as a protecting group for one of the guanidine nitrogens, allowing for selective functionalization of the other nitrogen atoms.

Following selective reactions on the unprotected nitrogens or the phenyl ring, the nitro group can be removed or transformed. For instance, reduction to an amino group would provide a handle for attaching other molecular fragments. This strategic approach allows for the construction of complex, multi-substituted guanidines that would be difficult to synthesize otherwise. The development of novel guanidine derivatives is an active area of research, particularly in the search for new anticancer agents and other therapeutics. nih.gov

Role in the Preparation of Specialized Organic Compounds

Nitro compounds are recognized as highly versatile intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govfrontiersin.orgmdpi.com Beyond its role as a precursor to amines, the nitro group in this compound can be involved in various other transformations. It can participate in C-C bond-forming reactions, such as the Henry reaction, if an adjacent carbon is deprotonated, or act as a leaving group in nucleophilic substitution reactions on the guanidine carbon under specific conditions.

The electronic properties of this compound, arising from the interplay between the electron-withdrawing nitro group and the potentially electron-donating phenylamino moiety, make it an interesting candidate for the synthesis of materials with specific optoelectronic properties. The ability to tune these properties by modifying the phenyl ring (e.g., through electrophilic aromatic substitution) further enhances its utility in creating specialized organic compounds for materials science applications. mdpi.com

Strategic Integration into Multi-Step Organic Synthetic Pathways

In the context of complex, multi-step synthesis, the strategic introduction and transformation of functional groups are paramount. youtube.comsyrris.jp this compound can be employed as a strategic intermediate where the nitroguanidine (B56551) moiety is carried through several synthetic steps before its final transformation. The stability of the nitro group under various reaction conditions allows for chemical modifications on other parts of the molecule, such as the phenyl ring.

At a later stage in the synthesis, the nitro group can be unmasked, typically via reduction, to reveal a reactive amino group. This late-stage functionalization is a powerful strategy for introducing diversity into a molecular scaffold or for the final installation of a key pharmacophore. This approach minimizes the need for extensive protecting group chemistry and can lead to more efficient and convergent synthetic routes. youtube.comyoutube.com

Table 2: Strategic Transformations of this compound in Multi-Step Synthesis

| Transformation Step | Reagents/Conditions | Purpose in Synthesis |

| Initial Functionalization | Electrophilic Aromatic Substitution (e.g., Br₂, FeBr₃) | Modify the phenyl ring while the nitro group is stable. |

| Intermediate Steps | Various (e.g., coupling reactions on a halo-phenyl group) | Build molecular complexity elsewhere in the structure. |

| Late-Stage Deprotection/Transformation | Reduction (e.g., H₂, Pd/C) | Unmask a reactive amino group for final derivatization. |

Emerging Research Frontiers and Future Perspectives in Phenylnitroguanidine Chemistry

Development of Novel Synthetic Methodologies for Phenylnitroguanidines

The traditional synthesis of the core nitroguanidine (B56551) structure often involves the nitration of guanidine (B92328) salts with strong acids or the treatment of guanidine nitrate (B79036) with concentrated sulfuric acid. orgsyn.orgat.ua These established methods, while effective, typically require harsh reaction conditions. A primary frontier in phenylnitroguanidine chemistry is the development of new synthetic routes that offer milder conditions, improved yields, greater substrate scope, and enhanced safety profiles.

Future research is anticipated to move beyond these classical approaches. Key areas for development include:

Catalytic Systems: The exploration of transition-metal or organocatalytic systems could provide pathways for the direct and regioselective nitration of substituted phenylguanidines under less aggressive conditions.

Flow Chemistry: The use of microreactor or flow chemistry setups could enable better control over reaction parameters (e.g., temperature, reaction time) for highly exothermic nitration reactions, improving safety and scalability. at.ua

Novel Nitrating Agents: Investigation into alternative nitrating agents that are more selective and function under neutral or mildly acidic conditions could circumvent the need for highly corrosive acid mixtures.

Building Block Strategies: An alternative approach involves synthesizing the substituted nitroguanidine backbone from different starting materials, potentially avoiding the direct nitration of a pre-formed phenylguanidine. This could involve the reaction of nitramide (B1216842) precursors with substituted carbodiimides or isothioureas.

| Methodology | Typical Reagents | Key Advantages | Future Research Focus |

|---|---|---|---|

| Classical Nitration | Concentrated H₂SO₄/HNO₃ | Established and high-yielding for simple substrates. orgsyn.orgat.ua | Adaptation for complex or sensitive phenylguanidines. |

| Catalytic Nitration | Transition-metal catalysts, novel nitrating agents | Potential for milder conditions, higher selectivity. | Catalyst discovery and optimization. |

| Flow Chemistry | Microreactor systems | Enhanced safety, scalability, precise control. at.ua | Process optimization and integration with purification. |

| Convergent Synthesis | Substituted cyanamides, nitramide precursors | Avoids harsh nitration of the final guanidine core. | Development of efficient coupling reactions. |

Advanced Mechanistic Investigations into Nitroguanidine Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of 1-Nitro-2-phenylguanidine is crucial for controlling its chemical transformations. The reactivity of the related compound 1-Amino-2-nitroguanidine (ANQ) has been studied, revealing a rich chemistry that includes reduction, acylation, condensation, and cyclization reactions. nih.govnih.govresearchgate.net For this compound, the interplay between the electron-withdrawing nitro group and the phenyl substituent creates a unique electronic and steric environment that warrants detailed investigation.

Future mechanistic studies will likely focus on:

Tautomerism and Acidity: Quantifying the equilibrium between the nitroamine and nitroimine tautomers and accurately measuring the pKa of the N-H protons are essential for predicting reactivity in base-mediated reactions.

Reaction Intermediates: The use of advanced spectroscopic techniques (e.g., in-situ NMR, cryo-spectroscopy) and trapping experiments to identify and characterize transient intermediates in reactions such as cyclizations or rearrangements.

Influence of the Phenyl Ring: Elucidating the electronic and steric effects of the phenyl group on the nucleophilicity of the guanidine nitrogens and the stability of reaction intermediates. The substitution pattern on the phenyl ring itself can be used as a tool to modulate reactivity, providing a platform for structure-activity relationship studies. nih.gov

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful paradigm that is accelerating materials and molecule discovery. mdpi.com This integrated approach is particularly valuable for the study of nitroguanidines. For instance, computational analysis has been successfully combined with X-ray crystallography to elucidate the solid-state structures of nitroguanidine and nitrosoguanidine. mst.edu

For this compound, this synergistic workflow can provide unprecedented insight into its chemical behavior.

Predictive Modeling: Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict ground-state geometries, the relative stability of tautomers, and molecular orbital energies (HOMO/LUMO), which are fundamental to understanding reactivity. mdpi.comchemrxiv.org

Reaction Pathway Elucidation: Computational modeling can map out the potential energy surfaces for various reactions, allowing for the calculation of activation barriers and the identification of the most probable reaction pathways. This can help rationalize experimental outcomes and guide the design of new experiments.

Spectroscopic Analysis: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can then be compared with experimental results to confirm molecular structures and gain deeper insight into electronic properties. chemrxiv.org

This iterative loop—where computational predictions guide experimental design and experimental results refine computational models—will be instrumental in accelerating the exploration of phenylnitroguanidine chemistry.

Exploration of New Chemical Transformations and Functionalizations for this compound

Building on the known reactivity of related nitroguanidines, a major frontier is the application of modern synthetic methods to achieve novel transformations of the this compound scaffold. nih.govsciencemadness.org The goal is to develop a versatile chemical toolbox for modifying the core structure, enabling the synthesis of a diverse library of new compounds.

Key areas ripe for exploration include:

Selective Reduction: Developing protocols for the selective reduction of the nitro group to yield N-nitroso or aminoguanidine (B1677879) derivatives, which are themselves valuable synthetic intermediates.

Phenyl Ring Functionalization: Investigating electrophilic aromatic substitution reactions (e.g., halogenation, nitration, acylation) on the phenyl ring. Understanding the directing effects of the nitroguanidinyl group is a key objective.

Cyclization and Annulation Reactions: Using the remaining N-H protons as handles for intramolecular or intermolecular cyclization reactions to construct novel heterocyclic systems, such as triazoles, tetrazoles, or pyrimidines, appended to the phenyl group. The reactivity of ANQ in forming triazole and tetrazole rings serves as a strong precedent for this approach. nih.gov

N-Functionalization: Exploring the selective alkylation, arylation, or acylation of the unsubstituted nitrogen atoms of the guanidine core to introduce new functional groups.

| Transformation Type | Potential Reagents | Target Product Class | Rationale/Precedent |

|---|---|---|---|

| Selective Reduction | Mild reducing agents (e.g., Zn/acid, catalytic hydrogenation) | 1-Nitroso-2-phenylguanidines, 1-Amino-2-phenylguanidines | Known reduction chemistry of nitro groups. nih.gov |

| Electrophilic Aromatic Substitution | NBS, HNO₃/H₂SO₄, Acyl chlorides/Lewis acid | Substituted Phenylnitroguanidines | Standard functionalization of aromatic rings. |

| Cyclocondensation | Orthoformates, Azides, 1,3-Dicarbonyls | Phenyl-substituted triazoles, tetrazoles, pyrimidines | Cyclization reactivity of ANQ. nih.gov |

| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides (with base) | N,N'-Disubstituted Phenylnitroguanidines | Reactivity of N-H protons in similar systems. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Nitro-2-phenylguanidine in laboratory settings?

- Methodological Answer : Synthesis typically involves nitration of 2-phenylguanidine under controlled conditions. Key steps include:

- Reaction Conditions : Use nitric acid in a sulfuric acid medium at 0–5°C to minimize side reactions. Monitor temperature rigorously to avoid exothermic runaway .

- Purification : Recrystallize the crude product using ethanol/water mixtures. Confirm purity via thin-layer chromatography (TLC) with a silica gel stationary phase and ethyl acetate/hexane (1:3) as the mobile phase .

- Characterization : Employ H/C NMR (in DMSO-d6) to verify the nitro group’s position and FT-IR to confirm guanidine functional groups (e.g., N-H stretches at 3300–3500 cm) .

Q. How should researchers determine the purity of this compound using chromatographic methods?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min. Detect absorbance at 254 nm. Compare retention times to certified reference standards .

- Calibration : Prepare a calibration curve using serial dilutions of a high-purity sample. Report relative peak area percentages, with ≥98% purity acceptable for most applications .

Q. What safety protocols are essential when handling this compound in experimental settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Waste Disposal : Collect nitro-containing waste separately in labeled containers. Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve discrepancies in the spectroscopic characterization of this compound?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography (for crystal structure confirmation) with high-resolution mass spectrometry (HRMS) to validate molecular weight. Discrepancies in NMR shifts may arise from tautomerism; use N NMR or computational modeling (DFT) to identify dominant tautomers .

- Reference Standards : Compare data with published spectra of structurally analogous nitroguanidines (e.g., 1-Nitroguanidine) to identify positional effects of the phenyl group .

Q. How can researchers investigate the thermal decomposition pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen/air atmospheres. Identify decomposition onset temperatures and residue composition.

- Kinetic Studies : Apply the Kissinger method to calculate activation energy () from differential scanning calorimetry (DSC) data. Correlate with environmental fate models to predict stability in humid or UV-exposed conditions .

Q. What computational models are suitable for predicting the reactivity of this compound in pharmaceutical applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites relevant to drug-receptor interactions.

- Molecular Docking : Simulate binding affinity with target enzymes (e.g., nitric oxide synthase) using AutoDock Vina. Validate with in vitro assays to confirm predicted activity .

Data Contradiction and Analysis

Q. How should researchers address conflicting results between theoretical and experimental data on the stability of this compound?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., DSC calibration). Use Bland-Altman plots to assess systematic biases .

- Sensitivity Testing : Vary input conditions (e.g., solvent polarity in simulations) to identify factors causing divergence. Reconcile findings via multi-method validation (e.g., combining DFT with Raman spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.